![molecular formula C9H10N2 B14500884 3,4-Dimethylpyrrolo[1,2-a]pyrazine CAS No. 64608-64-6](/img/structure/B14500884.png)
3,4-Dimethylpyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpyrrolo[1,2-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of pyrrole-derived α,β-alkynyl ketones. The process typically includes the following steps :
- Preparation of pyrrole-derived α,β-alkynyl ketones.
- Introduction of different groups into the alkyne via Sonogashira cross-coupling.
- Formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate.
- Gold-catalyzed cyclization of pyrazoles by alkyne groups.
- Final cyclization using sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrrolopyrazines with various functional groups .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and antifungal activities, making it a candidate for developing new antibiotics and antiviral drugs.
Medicine: Shows promise in anticancer research due to its ability to inhibit cancer cell growth and proliferation.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylpyrrolo[1,2-a]pyrazine involves interactions with various molecular targets and pathways . For instance:
Anticancer Activity: Inhibition of protein kinases (e.g., MAP kinase, cyclin-dependent kinase) and suppression of the HIF-1 pathway.
Antimicrobial Activity: Disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anti-inflammatory Activity: Modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
3,4-Dimethylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine . While both compounds share a similar core structure, they exhibit different biological activities:
This compound: More effective as an antimicrobial, antifungal, and antiviral agent.
5H-pyrrolo[2,3-b]pyrazine: Shows greater activity in kinase inhibition and anticancer research.
Other similar compounds include pyrrolo[1,2-a]pyrazine-1,4-dione and 1-ethylidene-2,6-diformyl-1,2-dihydropyrrolo[1,2-a]pyrazine .
Propriétés
Numéro CAS |
64608-64-6 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
3,4-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-7-8(2)11-5-3-4-9(11)6-10-7/h3-6H,1-2H3 |
Clé InChI |
RWOJBYQXLMZJMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=C2C=N1)C |
melting_point |
50 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


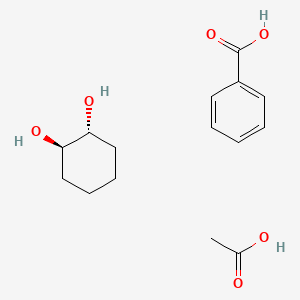

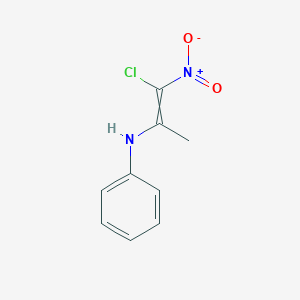
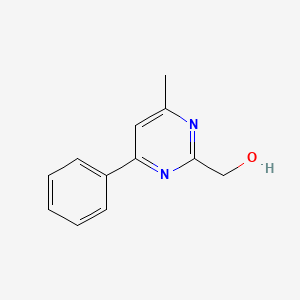
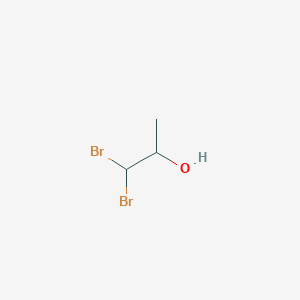
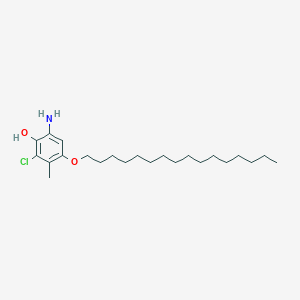
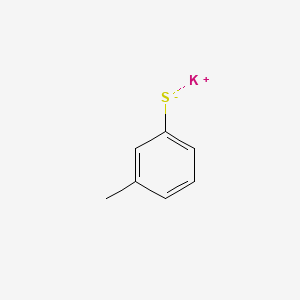
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)

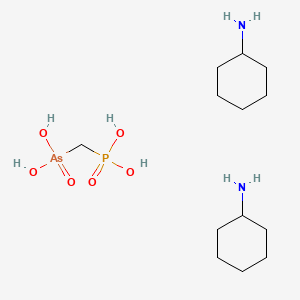

![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

